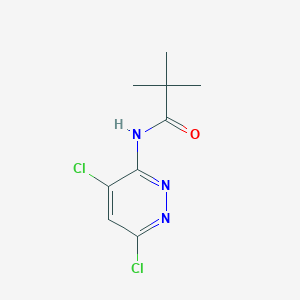
1,4-Bis(4-methylphenyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di-p-tolylanthracene-9,10-dione is an organic compound with the molecular formula C({28})H({20})O(_{2}) It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two p-tolyl groups attached at the 1 and 4 positions of the anthracene core, with a dione functionality at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di-p-tolylanthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the Friedel-Crafts acylation of anthracene with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). This reaction introduces the p-tolyl groups at the 1 and 4 positions. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using oxidizing agents like chromium trioxide (CrO(_3)) or potassium permanganate (KMnO(_4)) to form the dione functionality.
Industrial Production Methods
While specific industrial production methods for 1,4-Di-p-tolylanthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di-p-tolylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form quinones.
Reduction: The dione can be reduced to form diols or hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO(_3)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Electrophilic reagents like nitric acid (HNO(_3)), sulfuric acid (H(_2)SO(_4)), and halogens (Cl(_2), Br(_2)) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4-Di-p-tolylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1,4-Di-p-tolylanthracene-9,10-dione is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as fluorescence in biological imaging or energy transfer in OLEDs.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of p-tolyl groups.
9,10-Dimethylanthracene: Similar structure but with methyl groups instead of p-tolyl groups.
1,4-Diphenylanthracene-9,10-dione: Similar structure but with phenyl groups instead of p-tolyl groups.
Uniqueness
1,4-Di-p-tolylanthracene-9,10-dione is unique due to the presence of p-tolyl groups, which can influence its photophysical properties and reactivity. The p-tolyl groups can enhance the compound’s solubility in organic solvents and may affect its electronic properties, making it suitable for specific applications in optoelectronics and photochemistry.
Propiedades
Número CAS |
70866-25-0 |
|---|---|
Fórmula molecular |
C28H20O2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1,4-bis(4-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c1-17-7-11-19(12-8-17)21-15-16-22(20-13-9-18(2)10-14-20)26-25(21)27(29)23-5-3-4-6-24(23)28(26)30/h3-16H,1-2H3 |
Clave InChI |
GCURKCOIFHBEIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)



